Methyl 4-hydroxy-5-oxopyrrolidine-2-carboxylate Methyl 4-hydroxy-5-oxopyrrolidine-2-carboxylate cis-Methyl 4-hydroxy-5-oxopyrrolidine-2-carboxylate is a natural product found in Pseudostellaria heterophylla and Stellaria palustris with data available.
Brand Name: Vulcanchem
CAS No.: 51163-88-3
VCID: VC8349946
InChI: InChI=1S/C6H9NO4/c1-11-6(10)3-2-4(8)5(9)7-3/h3-4,8H,2H2,1H3,(H,7,9)
SMILES: COC(=O)C1CC(C(=O)N1)O
Molecular Formula: C6H9NO4
Molecular Weight: 159.14 g/mol

Methyl 4-hydroxy-5-oxopyrrolidine-2-carboxylate

CAS No.: 51163-88-3

Cat. No.: VC8349946

Molecular Formula: C6H9NO4

Molecular Weight: 159.14 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-hydroxy-5-oxopyrrolidine-2-carboxylate - 51163-88-3

Specification

CAS No. 51163-88-3
Molecular Formula C6H9NO4
Molecular Weight 159.14 g/mol
IUPAC Name methyl 4-hydroxy-5-oxopyrrolidine-2-carboxylate
Standard InChI InChI=1S/C6H9NO4/c1-11-6(10)3-2-4(8)5(9)7-3/h3-4,8H,2H2,1H3,(H,7,9)
Standard InChI Key OKJQBJHYKVHRIS-UHFFFAOYSA-N
SMILES COC(=O)C1CC(C(=O)N1)O
Canonical SMILES COC(=O)C1CC(C(=O)N1)O

Introduction

Chemical Identity and Structural Characteristics

Methyl 4-hydroxy-5-oxopyrrolidine-2-carboxylate belongs to the class of 5-oxopyrrolidine derivatives, featuring a carboxylate ester and hydroxyl group at positions 2 and 4, respectively. Its molecular formula is C6H9NO4, with a molecular weight of 159.14 g/mol. The compound’s stereochemistry significantly influences its biological interactions; the (2S,4R) configuration (CAS 180321-18-0) is reported in plants such as Stellaria palustris and Pseudostellaria heterophylla, suggesting a natural origin for this stereoisomer.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number51163-88-3 / 180321-18-0 (stereoisomer)
IUPAC NameMethyl (2S,4R)-4-hydroxy-5-oxopyrrolidine-2-carboxylate
Molecular FormulaC6H9NO4
Molecular Weight159.14 g/mol
SMILES NotationCOC(=O)[C@@H]1CC@HO

The compound’s planar structure and functional groups enable diverse reactivity, making it a versatile intermediate in synthetic chemistry.

Synthesis Methods

Esterification of 4-Hydroxyproline

The primary synthesis route involves the esterification of (2S,4R)-4-hydroxyproline with methanol under acidic conditions. This method typically employs refluxing for several hours to achieve complete conversion to the methyl ester. The reaction mechanism proceeds via protonation of the carboxylic acid group, followed by nucleophilic attack by methanol, yielding the ester and water as a byproduct.

Alternative Pathways

Alternative approaches include the modification of proline derivatives or the use of protecting groups to selectively functionalize the pyrrolidine ring. For instance, oxidation of proline methyl ester derivatives can introduce the 5-oxo group, though this requires careful control to avoid over-oxidation .

Biological Activities

Anti-Inflammatory Mechanisms

The compound’s anti-inflammatory activity is linked to its inhibition of pro-inflammatory mediators. Although specific studies on this molecule are sparse, structurally analogous pyrrolidine derivatives suppress nitric oxide (NO) and prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated macrophages . These effects are mediated through the downregulation of NF-κB and Src/Syk signaling pathways, which are critical in inflammatory responses .

Applications in Medicinal Chemistry

Building Block for Complex Molecules

The compound’s functional groups (hydroxyl, ketone, and ester) enable its use in synthesizing heterocyclic compounds, peptidomimetics, and prodrugs. Its stereochemistry is particularly valuable for creating enantiomerically pure therapeutics, reducing off-target effects.

Natural Product Analogues

Its presence in plants like Stellaria palustris suggests a role in plant defense mechanisms, possibly through antioxidant or antimicrobial activity. This natural occurrence inspires the development of bioinspired molecules for agricultural or pharmaceutical use.

Future Directions

Further research should prioritize:

  • In vivo neuroprotection studies to validate preclinical potential.

  • Structure-activity relationship (SAR) analyses to optimize antimicrobial and anticancer efficacy.

  • Synthetic methodology improvements to enhance stereochemical purity and yield.

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